N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide
Description
N-(2-Fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide is a structurally complex molecule featuring a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked to a fluorinated phenyl group and a thiophene sulfonamide moiety. The quinazolinone scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications .
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c1-12-21-16-6-3-2-5-14(16)19(24)23(12)13-8-9-15(20)17(11-13)22-28(25,26)18-7-4-10-27-18/h2-11,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXWPUGHBZVSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Fluoro and Methyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Coupling with Thiophene-2-sulfonamide: The final step involves coupling the quinazolinone derivative with thiophene-2-sulfonamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide is primarily investigated for its medicinal properties. Sulfonamides, in general, are known for their antibacterial effects due to their ability to inhibit bacterial folate synthesis by targeting the enzyme dihydropteroate synthase. This mechanism is critical for the development of new antimicrobial agents.
Case Study: Antimicrobial Activity
Research indicates that compounds containing the sulfonamide functional group exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's unique structure enhances its binding affinity to bacterial enzymes, leading to increased potency.
Anticancer Research
The compound's potential as an anticancer agent has been a focus of recent studies. Its quinazolinone framework has been associated with various biological activities, including anticancer effects.
Case Study: Antitumor Activity Evaluation
In a study conducted by the National Cancer Institute (NCI), this compound was evaluated against a panel of human tumor cell lines. The results indicated a notable cytotoxic effect, with mean growth inhibition values suggesting the compound may serve as a lead candidate for further development in cancer therapeutics.
Enzyme Inhibition Studies
The compound has also been investigated for its potential to inhibit specific enzymes involved in disease pathways.
Case Study: Enzyme Targeting
Research has shown that derivatives of this sulfonamide can inhibit enzymes such as dimethylarginine dimethylamino hydrolase (DDAH). Compounds with similar structures have displayed micromolar inhibition levels, indicating potential utility in treating conditions associated with enzyme dysregulation.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition leads to a decrease in folate production, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Quinazolinone vs. Triazole vs. Oxadiazole Derivatives
- Target Compound: The quinazolinone core (2-methyl-4-oxoquinazolin-3(4H)-yl) provides a planar, aromatic system capable of π-π stacking and hydrogen bonding via the carbonyl group.
- Triazole Derivatives: Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature a 1,2,4-triazole ring. These compounds exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) and showing νC=S at 1247–1255 cm⁻¹ . The triazole’s smaller size and greater rigidity may limit binding pocket compatibility compared to quinazolinones.
- Oxadiazole Derivatives: 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide () contains an oxadiazole ring, which is electron-deficient and enhances metabolic resistance. However, it lacks the hydrogen-bonding capacity of quinazolinone’s carbonyl group.
Substituent Effects
Fluorophenyl and Sulfonamide Groups
- Target Compound : The 2-fluoro-5-substituted phenyl group balances lipophilicity and electronic effects, while the thiophene sulfonamide offers acidity (pKa ~10–12) for ionic interactions.
- Benzamide Analogs: N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzamide (2h, ) replaces sulfonamide with benzamide, reducing acidity and hydrogen-bond donor capacity. Its IR spectrum shows a C=O stretch at 1665 cm⁻¹, similar to the quinazolinone carbonyl in the target compound .
- Thiazolo Pyridine Derivatives: N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide () retains the sulfonamide but substitutes quinazolinone with a thiazolo pyridine, altering π-stacking and steric bulk.
Physicochemical Properties
Biological Activity
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide (CAS No. 899969-87-0) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a quinazolinone moiety and a thiophene sulfonamide group. The molecular formula is , and it has a molecular weight of 415.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The quinazolinone structure has been shown to interact with various biological targets, including receptor tyrosine kinases (RTKs) and other signaling pathways critical for tumor growth and survival.
Anticancer Activity
Recent studies indicate that compounds within the quinazoline family exhibit potent anticancer properties. For instance, the compound has demonstrated efficacy against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The following table summarizes the findings related to the anticancer activity of similar quinazoline derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinazoline Derivative A | MCF7 | 0.096 | EGFR inhibition |
| Quinazoline Derivative B | A549 | 0.34 | Apoptosis induction |
| This compound | MCF7/A549 | TBD | TBD |
Note: The IC50 values indicate the concentration required to inhibit 50% of cell viability, reflecting the potency of these compounds against specific cancer types.
Case Studies
- In Vitro Studies : In vitro assays using MCF7 and A549 cell lines have shown varying degrees of cytotoxicity for quinazoline derivatives. For example, one study found an IC50 value of 0.096 µM for an EGFR inhibitor derived from quinazoline, suggesting that modifications in the structure can enhance anticancer activity significantly .
- Mechanistic Insights : Research has indicated that compounds with similar structures to this compound induce apoptosis through mitochondrial pathways, which involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2 .
Pharmacological Potential
The pharmacological profile of this compound suggests its potential as a lead compound for drug development targeting various cancers. Its unique combination of functional groups may confer additional biological activities, making it a candidate for further exploration in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
